4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone
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Overview
Description
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including an acetamido group, a carboxy group, and a hydroxybenzophenone core. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone typically involves multi-step organic reactions. One common synthetic route includes the acylation of an amine precursor with acetic anhydride to introduce the acetamido group. This is followed by a series of condensation reactions to form the benzophenone core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetamido group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzophenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the benzophenone core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxybenzophenone: Lacks the hydroxy group, resulting in different reactivity and biological activity.
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-hydroxybenzophenone: Lacks the carboxy group, affecting its solubility and interaction with biological targets.
Uniqueness
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2’-carboxy-2-hydroxybenzophenone is unique due to the presence of both carboxy and hydroxy groups, which enhance its reactivity and potential for forming diverse chemical and biological interactions. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone, commonly referred to as a benzophenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a carboxylic acid and hydroxyl group that may contribute to its biological effects.
- Molecular Formula : C19H20N2O5
- Molar Mass : 356.37 g/mol
- Melting Point : 175-177°C
- Solubility : Soluble in methanol
- Appearance : Red solid
The biological activity of this compound is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the acetamido and methylamino groups suggests that it may interact with protein targets through hydrogen bonding and hydrophobic interactions.
Potential Biological Activities
- Antimicrobial Activity
-
Anticancer Properties
- The compound's structure indicates potential for anticancer activity, particularly through mechanisms such as apoptosis induction and cell cycle arrest. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell division .
-
Enzyme Inhibition
- Similar benzophenone derivatives have been identified as inhibitors of various enzymes, including those involved in metabolic pathways and signal transduction. This inhibition can lead to altered cellular responses and may be beneficial in treating diseases characterized by dysregulated enzyme activity .
Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- A study focusing on structural analogs found that modifications in the side chains significantly influenced the potency against cancer cell lines, suggesting that the acetamido moiety plays a crucial role in enhancing bioactivity .
- Another investigation revealed that certain benzophenone derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Study 1: Anticancer Activity
In a recent experiment, this compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxic effects at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively, particularly against S. aureus, suggesting potential for development as an antimicrobial agent.
Data Summary
Property | Value |
---|---|
Molecular Formula | C19H20N2O5 |
Molar Mass | 356.37 g/mol |
Melting Point | 175-177°C |
Solubility | Methanol |
Appearance | Red solid |
Biological Activity | Observed Effects |
---|---|
Antimicrobial | Inhibition of bacterial growth (MIC < 100 µg/mL) |
Anticancer | Reduction in cell viability (IC50 in micromolar range) |
Properties
IUPAC Name |
2-[4-[2-acetamidoethyl(methyl)amino]-2-hydroxybenzoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(22)20-9-10-21(2)13-7-8-16(17(23)11-13)18(24)14-5-3-4-6-15(14)19(25)26/h3-8,11,23H,9-10H2,1-2H3,(H,20,22)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKRMKMBDEFFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675499 |
Source
|
Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203580-77-2 |
Source
|
Record name | 2-{4-[(2-Acetamidoethyl)(methyl)amino]-2-hydroxybenzoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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